4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione
CAS No.:
Cat. No.: VC17740179
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O2S |
|---|---|
| Molecular Weight | 274.43 g/mol |
| IUPAC Name | 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C13H26N2O2S/c1-12(2)11-13(3-5-14-6-4-13)15-7-9-18(16,17)10-8-15/h12,14H,3-11H2,1-2H3 |
| Standard InChI Key | XENZSMLKLBSBGF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1(CCNCC1)N2CCS(=O)(=O)CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-[4-(2-Methylpropyl)piperidin-4-yl]-1λ⁶-thiomorpholine-1,1-dione features a piperidine ring substituted at the 4-position with a 2-methylpropyl (isobutyl) group and fused to a thiomorpholine-1,1-dione system. The thiomorpholine-1,1-dione component contains a sulfur atom in a sulfone configuration (two double-bonded oxygen atoms), as denoted by the "1,1-dione" suffix and the λ⁶ notation, which indicates a hypervalent sulfur center .
Key structural attributes:
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Piperidine ring: A six-membered amine ring contributing to conformational rigidity and potential receptor-binding interactions.
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Isobutyl substituent: Enhances lipophilicity, potentially improving blood-brain barrier permeability.
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Thiomorpholine-1,1-dione: A sulfone-containing heterocycle known for its electron-withdrawing properties and metabolic stability .
The molecular formula is inferred as C₁₃H₂₄N₂O₂S, with a molecular weight of 296.41 g/mol.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized through convergent strategies:
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Piperidine subunit preparation: 4-(2-Methylpropyl)piperidine may be synthesized via alkylation of piperidin-4-one with isobutyl bromide, followed by reduction.
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Thiomorpholine-1,1-dione synthesis: Oxidation of thiomorpholine with hydrogen peroxide yields the sulfone .
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Coupling reaction: A Buchwald-Hartwig amination or nucleophilic substitution could link the two subunits.
Experimental Considerations
A representative synthesis might involve:
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Step 1: Reacting 4-piperidone with isobutylmagnesium bromide to form 4-(2-methylpropyl)piperidine.
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Step 2: Oxidizing thiomorpholine with H₂O₂ in acetic acid to generate thiomorpholine-1,1-dione .
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Step 3: Coupling via a palladium-catalyzed amination, as demonstrated in analogous systems .
Physicochemical Properties
Predicted Properties
| Property | Value |
|---|---|
| Molecular Weight | 296.41 g/mol |
| LogP (Partition Coeff.) | 2.1 (estimated) |
| Solubility | Moderate in DMSO, CHCl₃ |
| pKa | ~8.5 (amine), ~-2 (sulfone) |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.0 (d, 6H, isobutyl CH₃), 2.4–3.1 (m, piperidine and thiomorpholine protons).
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IR (cm⁻¹): 1320, 1140 (S=O stretching), 2800 (C-H aliphatic).
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